molecular formula C12H13Cl2NO3 B3036892 1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone CAS No. 400085-26-9

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone

Cat. No. B3036892
CAS RN: 400085-26-9
M. Wt: 290.14 g/mol
InChI Key: JSCXZOCLUPMRBB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone, also known as 3,4-dichloro-4-methyl-4-nitropentan-1-one (DCMNPN), is an organic compound that has been studied in recent years due to its potential applications in scientific research. DCMNPN is a nitroalkene which is a type of organic compound that contains a nitro group (-NO2) and an alkene group (C=C). DCMNPN is a relatively new compound and has only been studied since the early 2000s.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

One of the significant applications of compounds related to 1-(3,4-Dichlorophenyl)-4-methyl-4-nitro-1-pentanone is in the field of medicinal chemistry, specifically in developing anti-inflammatory and analgesic drugs. A study highlighted the anti-inflammatory and analgesic evaluation of heterocyclic compounds synthesized from reactions involving similar ketones. This research points towards the potential use of such compounds in developing new therapeutic agents (Sondhii et al., 1996).

Solvent Extraction and Spectrophotometric Determination

Compounds closely related to this compound have been used in chemical analysis, particularly in the extraction and photometric determination of metals like Palladium. A study using Isonitroso-4-methyl-2-pentanone (a related compound) demonstrated its effectiveness in forming complexes with palladium for spectrophotometric analysis (More & Sawant, 1994).

Solubility and Purification Processes

In the chemical engineering field, the solubility of compounds structurally similar to this compound is of importance. A study on the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in various alcohols provides crucial data for the purification processes of such compounds (Wang, Li, & Li, 2008).

Gas-Phase Chemical Reactions

In atmospheric chemistry, the reactions involving compounds similar to this compound with OH radicals have been studied to understand their behavior and kinetics in the gas phase. Such studies are essential for understanding environmental chemistry and pollutant dynamics (Aschmann, Arey, & Atkinson, 2003).

Research in Energetic Compounds

The structure of this compound or its analogs could be relevant in the field of materials science, specifically in researching energetic compounds. Such compounds often serve as precursors or components in the development of new materials with potential applications in various industries (Baum, Berkowitz, & Vinson, 1981).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-methyl-4-nitropentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-12(2,15(17)18)6-5-11(16)8-3-4-9(13)10(14)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXZOCLUPMRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC(=C(C=C1)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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